molecular formula C24H30N2O3S B4015690 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4015690
M. Wt: 426.6 g/mol
InChI Key: RMNORTWRVQXENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(4-ethylphenyl)-N2-(phenylsulfonyl)glycinamide" likely represents a compound with potential interest in medicinal chemistry and organic synthesis due to its structural components. This molecule consists of a glycine derivative substituted with phenylsulfonyl, ethylphenyl, and a cyclohexenyl moiety, suggesting a complex synthesis pathway and a molecule with significant biological relevance.

Synthesis Analysis

The synthesis of complex molecules similar to this compound often involves multistep synthetic routes including protections, deprotections, and various coupling reactions. A key feature in its synthesis could involve the formation of the glycine backbone, followed by sequential attachment of the phenylsulfonyl and cyclohexenyl groups. Compounds such as sulfonylureas and their derivatives are synthesized through methods that could be adapted for this compound, involving sulfonylation reactions and nucleophilic substitution (Wu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl groups and cyclic moieties has been extensively studied using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms, which is crucial for understanding the molecule's reactivity and interaction with biological targets. The crystal structure analysis of similar compounds shows the importance of the sulfonyl group's orientation and the cyclic components in determining the overall molecular conformation (Al-Hourani et al., 2020).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-2-20-13-15-22(16-14-20)26(30(28,29)23-11-7-4-8-12-23)19-24(27)25-18-17-21-9-5-3-6-10-21/h4,7-9,11-16H,2-3,5-6,10,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNORTWRVQXENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.